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molecular formula C18H17ClO3 B8595342 4-(4-Chlorobenzoyl)phenyl 2,2-dimethylpropanoate CAS No. 112004-87-2

4-(4-Chlorobenzoyl)phenyl 2,2-dimethylpropanoate

Cat. No. B8595342
M. Wt: 316.8 g/mol
InChI Key: VZRFXAGJEKFUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04683241

Procedure details

2.16 g (0.01 mole) of 4-hydroxy-4'-chlorobenzophenone and 1.2 g (0.015 mole) of pivaloyl chloride in solution were warmed to 50° C. for 3 hrs in 60 mls of dry pyridine with a drying tube attached. The solvent was removed via rotary evaporator and H2O added. The product was filtered and recrystallized from ethanol; 2.3 g (73%) yield; M.P.~113°-114° C.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[C:17](Cl)(=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19]>N1C=CC=CC=1>[C:17]([O:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1)(=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed via rotary evaporator and H2O
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
2.3 g (73%) yield

Outcomes

Product
Name
Type
Smiles
C(C(C)(C)C)(=O)OC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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